molecular formula C22H26O8 B149938 Albaspidin AP CAS No. 59092-91-0

Albaspidin AP

Cat. No.: B149938
CAS No.: 59092-91-0
M. Wt: 418.4 g/mol
InChI Key: KINDGCLGBSBXOD-UHFFFAOYSA-N
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Description

Albaspidin AP is a natural product derived from the rhizomes of Dryopteris crassirhizoma Nakai. It is known for its inhibitory effects on fatty acid synthase, an enzyme that plays a crucial role in lipid biosynthesis. This compound has garnered attention due to its potential therapeutic applications in treating cancer and obesity .

Mechanism of Action

Target of Action

Albaspidin AP primarily targets Fatty Acid Synthase (FAS) . FAS is an enzyme that plays a crucial role in the synthesis of fatty acids, which are key components of cellular membranes and signaling molecules. It has emerged as a potential therapeutic target for conditions such as cancer and obesity .

Mode of Action

This compound interacts with FAS and inhibits its activity. The IC50 value, which is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function, is 71.7 μM . This means that this compound can inhibit half of the FAS activity at this concentration.

Result of Action

The inhibition of FAS by this compound can lead to a decrease in the production of fatty acids. Given that FAS is a potential therapeutic target for conditions such as cancer and obesity , the inhibition of this enzyme could potentially have therapeutic effects in these conditions.

Biochemical Analysis

Biochemical Properties

Albaspidin AP plays a significant role in biochemical reactions, particularly as an inhibitor of FAS . FAS is an enzyme that plays a crucial role in the synthesis of long-chain fatty acids. By inhibiting this enzyme, this compound can potentially disrupt the production of these fatty acids, which are essential components of cell membranes and signaling molecules.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the FAS enzyme and inhibiting its activity . This can lead to a decrease in the production of long-chain fatty acids, and subsequent changes in cell signaling and gene expression related to fatty acid metabolism.

Metabolic Pathways

This compound is involved in the fatty acid synthesis metabolic pathway due to its inhibitory action on FAS

Preparation Methods

Synthetic Routes and Reaction Conditions: Albaspidin AP can be synthesized through various organic reactions involving the starting material derived from natural sources. The synthetic route typically involves multiple steps, including esterification, reduction, and cyclization reactions. The reaction conditions often require specific solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the rhizomes of Dryopteris crassirhizoma Nakai. The extraction process includes drying, grinding, and solvent extraction, followed by purification steps such as chromatography to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions: Albaspidin AP undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Albaspidin AP has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Albaspidin AP is part of a series of compounds with similar structures but varying functional groups and bioactivities. Similar compounds include:

  • Didemethylpseudoaspidin AA
  • Pseudoaspidin
  • Albaspidin AA
  • Filixic acid ABA
  • Agrimol B
  • Dryocrassin ABBA
  • Gossypol
  • Acetate gossypol
  • Sideroxylonal A

Uniqueness: this compound stands out due to its specific inhibitory effects on fatty acid synthase, with IC50 values ranging from 23.1 to 71.7 micromolar. This makes it a promising candidate for therapeutic applications in cancer and obesity treatment .

Properties

IUPAC Name

2-acetyl-4-[(2,6-dihydroxy-3,3-dimethyl-4-oxo-5-propanoylcyclohexa-1,5-dien-1-yl)methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O8/c1-7-12(24)14-16(26)11(18(28)22(5,6)20(14)30)8-10-15(25)13(9(2)23)19(29)21(3,4)17(10)27/h25-28H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KINDGCLGBSBXOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C(=C(C(C1=O)(C)C)O)CC2=C(C(C(=O)C(=C2O)C(=O)C)(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural features of Albaspidin AP?

A1: this compound is an acylphloroglucinol derivative first isolated as crystals from Dryopteris crassirhizoma Nakai []. While the abstract doesn't provide the full structure, it does mention that the ¹H-NMR and ¹³C-NMR data for this compound (compound II) were reported for the first time in this study []. Unfortunately, without access to the full paper, the specific molecular formula and weight cannot be determined from the abstract alone.

Q2: What analytical techniques were used to characterize this compound?

A2: The researchers utilized a combination of chemical knowledge and spectroscopic methods to identify the isolated compounds, including this compound []. Specifically, they used ¹H-NMR, ¹³C-NMR, and 2D NMR experiments to assign the spectroscopic data for this compound [].

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